2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWZWVFPOLJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, detailing the preparation of key intermediates and culminating in the final target compound. This document is intended for an audience of trained chemists and assumes a baseline understanding of standard laboratory techniques and safety protocols.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Pyrazole derivatives, in particular, are known to exhibit a wide range of pharmacological activities.[1][2] This guide focuses on the synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a molecule that combines the pyrazole scaffold with a benzoic acid moiety, suggesting potential applications as a tailored ligand or a bioactive agent in its own right. The synthetic strategy outlined herein is designed to be logical, efficient, and reproducible, providing a clear path for the preparation of this compound for further investigation.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a three-step sequence, commencing with the preparation of two key building blocks, followed by their coupling and subsequent functional group transformation.
Caption: Overall synthetic workflow for 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Part 1: Synthesis of Precursors
Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The initial step involves the nitration of a commercially available or readily prepared pyrazole derivative. A common route is the nitration of 3,5-dimethyl-4-iodopyrazole.
Reaction Mechanism: The nitration of the pyrazole ring is an electrophilic aromatic substitution. Nitric acid, in this case, acts as the source of the nitronium ion (NO₂⁺) electrophile, which then attacks the electron-rich pyrazole ring.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dimethyl-4-iodopyrazole | 222.02 | 1.0 g | 4.5 mmol |
| Tetrahydrofuran (THF) | 72.11 | 45 mL | - |
| Concentrated Nitric Acid | 63.01 | 45 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethyl-4-iodopyrazole (1.0 g, 4.5 mmol) in tetrahydrofuran (45 mL).
-
To this solution, slowly add concentrated nitric acid (45 mL) while stirring. The addition should be performed in an ice bath to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-4-nitro-1H-pyrazole.[3]
Safety Precautions: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic and should be cooled appropriately.
Synthesis of Methyl 2-(bromomethyl)benzoate
This key intermediate is prepared via the radical bromination of methyl o-toluate.
Reaction Mechanism: The reaction proceeds through a free radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, initiates the reaction by generating a bromine radical from N-bromosuccinimide (NBS) or bromine. This bromine radical then abstracts a benzylic hydrogen from methyl o-toluate, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the bromine source to form the product and regenerate the bromine radical, propagating the chain.
Experimental Protocol:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl o-toluate | 150.17 | 10.0 g | 66.6 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 13.0 g | 73.3 mmol |
| Benzoyl Peroxide (BPO) | 242.23 | 0.32 g | 1.3 mmol |
| Carbon Tetrachloride (CCl₄) | 153.82 | 500 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add methyl o-toluate (10.0 g, 66.6 mmol), N-bromosuccinimide (13.0 g, 73.3 mmol), and benzoyl peroxide (0.32 g, 1.3 mmol) in carbon tetrachloride (500 mL).[4][5]
-
Heat the mixture to reflux and maintain for 1.5-2 hours. The reaction can be initiated by irradiation with a lamp if using bromine instead of NBS.[6][7]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a mixture of diethyl ether and hexane to yield pure methyl 2-(bromomethyl)benzoate.[6]
Safety Precautions: Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle it in a fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care. Benzoyl peroxide is a potentially explosive solid and should not be subjected to shock or friction.
Part 2: Core Synthesis of the Target Molecule
N-Alkylation of 3,5-Dimethyl-4-nitro-1H-pyrazole
This step involves the coupling of the two synthesized precursors. The N-alkylation of the pyrazole with the benzylic bromide proceeds via a nucleophilic substitution reaction.
Caption: N-Alkylation of the pyrazole with the benzoate derivative.
Reaction Mechanism: The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 2-(bromomethyl)benzoate in an SN2 reaction, displacing the bromide leaving group. A base is typically used to deprotonate the pyrazole, increasing its nucleophilicity.
Experimental Protocol (Adapted from general pyrazole alkylation procedures): [8][9]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | 141.12 | 1.0 g | 7.08 mmol |
| Methyl 2-(bromomethyl)benzoate | 229.06 | 1.62 g | 7.08 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.47 g | 10.6 mmol |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a round-bottom flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 g, 7.08 mmol) and potassium carbonate (1.47 g, 10.6 mmol) in dimethylformamide (20 mL).
-
To this suspension, add a solution of methyl 2-(bromomethyl)benzoate (1.62 g, 7.08 mmol) in DMF (5 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ester, methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[10] This intermediate may be purified by column chromatography if necessary.
Safety Precautions: Dimethylformamide is a skin and respiratory irritant. Handle in a well-ventilated fume hood.
Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically carried out under basic conditions followed by acidification.
Reaction Mechanism: The hydrolysis of the ester is a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to form the carboxylate. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol (General Procedure for Ester Hydrolysis): [11][12]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2-[(...)]benzoate | 289.27 | 1.0 g | 3.46 mmol |
| Lithium Hydroxide (LiOH) | 23.95 | 0.17 g | 7.0 mmol |
| Tetrahydrofuran (THF) | 72.11 | 15 mL | - |
| Water | 18.02 | 5 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Dissolve the methyl ester (1.0 g, 3.46 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.
-
Add lithium hydroxide (0.17 g, 7.0 mmol) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product, 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the solid products.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route for the preparation of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By providing step-by-step protocols, mechanistic insights, and safety considerations, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The successful synthesis of this compound will enable further exploration of its potential biological activities and applications in drug development.
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PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. [Link]
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Spectroscopic Characterization of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. In the absence of direct experimental spectra in publicly available literature, this document synthesizes predictive data based on the analysis of its constituent chemical motifs: a 3,5-dimethyl-4-nitro-1H-pyrazole core, a methylene bridge, and a 2-substituted benzoic acid moiety. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this and structurally related molecules.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound , with the chemical formula C₁₃H₁₃N₃O₄ and a molecular weight of 275.26 g/mol , possesses several key features that will dictate its spectroscopic fingerprint.
Diagram 1: Molecular Structure
Caption: Chemical structure of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic systems.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene bridge, and the aromatic protons of the benzoic acid moiety.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.9-8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group, deshielded by its anisotropy. |
| ~7.4-7.6 | Multiplet | 3H | Ar-H | Remaining aromatic protons of the benzoic acid ring. |
| ~5.5-5.7 | Singlet | 2H | N-CH₂-Ar | The methylene protons are deshielded due to their position between the pyrazole and benzene rings. |
| ~2.5-2.7 | Singlet | 3H | C₅-CH₃ | Methyl group at position 5 of the pyrazole ring. |
| ~2.3-2.5 | Singlet | 3H | C₃-CH₃ | Methyl group at position 3 of the pyrazole ring. |
Rationale: The chemical shifts for the pyrazole methyl groups are based on data for 3,5-dimethylpyrazole, with an expected downfield shift due to the N-substitution and the electron-withdrawing nitro group.[1][2][3] The methylene bridge protons are anticipated to be significantly deshielded due to the adjacent nitrogen and aromatic ring.[4][5] The aromatic protons of the benzoic acid will exhibit a splitting pattern characteristic of an ortho-disubstituted benzene ring, with the proton ortho to the carboxylic acid being the most deshielded.[6][7][8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-172 | C=O | Carboxylic acid carbonyl carbon. |
| ~148-150 | C₅ (pyrazole) | Pyrazole ring carbon attached to a methyl group. |
| ~140-142 | C₃ (pyrazole) | Pyrazole ring carbon attached to a methyl group. |
| ~135-145 | C₄ (pyrazole) | Pyrazole ring carbon bearing the nitro group, significantly deshielded.[9] |
| ~130-135 | Ar-C (quaternary) | Quaternary aromatic carbons of the benzoic acid moiety. |
| ~125-130 | Ar-CH | Aromatic methine carbons of the benzoic acid moiety. |
| ~50-55 | N-CH₂-Ar | Methylene bridge carbon. |
| ~12-15 | C₅-CH₃ | Methyl carbon at position 5 of the pyrazole ring. |
| ~10-13 | C₃-CH₃ | Methyl carbon at position 3 of the pyrazole ring. |
Rationale: The predicted chemical shifts for the pyrazole carbons are extrapolated from data on 3,5-dimethylpyrazole and nitropyrazoles.[2][9][10][11] The carbon bearing the nitro group (C4) is expected to be the most deshielded within the pyrazole ring due to strong electron withdrawal.[12] The benzoic acid carbons will show typical aromatic signals, with the carboxylic acid carbonyl appearing at the lowest field.[6]
Diagram 2: General NMR Experiment Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Assignment |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 3000-3100 | C-H stretch (aromatic) | Benzoic acid ring |
| 2850-3000 | C-H stretch (aliphatic) | Methyl and methylene groups |
| ~1700 | C=O stretch | Carboxylic acid |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1520-1560 and 1340-1380 | N-O stretch (asymmetric and symmetric) | Nitro group |
| 1400-1500 | C=N stretch | Pyrazole ring |
| 1210-1320 | C-O stretch | Carboxylic acid |
| 900-960 | O-H bend (out-of-plane) | Carboxylic acid dimer |
Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[13] The C=O stretch will be a strong, sharp peak.[13] The asymmetric and symmetric stretches of the nitro group are expected to be strong absorptions.[14] The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations.[15][16]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.
Expected Molecular Ion: [M]⁺ at m/z = 275
Predicted Key Fragmentation Patterns:
| m/z | Fragment | Proposed Structure of Fragment |
| 258 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 230 | [M - NO₂]⁺ | Loss of the nitro group. |
| 184 | [M - NO₂ - COOH]⁺ | Subsequent loss of the carboxyl group. |
| 171 | [C₁₀H₁₁N₃]⁺ | Cleavage of the bond between the methylene bridge and the benzoic acid moiety. |
| 139 | [C₅H₇N₃O₂]⁺ | Pyrazole-containing fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl-containing compounds. |
Rationale: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and NO.[17][18][19] Benzoic acids typically undergo decarboxylation (loss of COOH) or loss of OH.[17] A significant fragmentation pathway is expected to be the cleavage of the benzylic C-N bond. Due to the ortho-substitution on the benzoic acid, an "ortho effect" may be observed, leading to specific fragmentation patterns such as the loss of water.[20][21][22][23][24]
Predicted UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
| Predicted λmax (nm) | Solvent | Transition |
| ~230-240 | Ethanol/Methanol | π → π |
| ~270-280 | Ethanol/Methanol | n → π |
Rationale: The benzoic acid moiety is expected to show absorption maxima around 230 nm and 274 nm.[25][26][27] The presence of the nitro-substituted pyrazole ring, a chromophore, is likely to cause a bathochromic (red) shift and hyperchromic (increased absorbance) effect on these bands. The exact position of the absorption maxima can be influenced by the solvent polarity and pH.[28][29]
Conclusion
This technical guide presents a predicted spectroscopic profile for 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid based on established principles of spectroscopic interpretation and data from analogous compounds. The provided tables of predicted chemical shifts, vibrational frequencies, fragmentation patterns, and absorption maxima serve as a valuable reference for the characterization of this molecule. It is important to note that these are predictive values, and experimental verification is essential for definitive structural confirmation. The methodologies and rationales outlined herein provide a robust framework for the interpretation of such experimental data.
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literature review of 3,5-dimethyl-4-nitro-1H-pyrazole derivatives
An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Applications of 3,5-Dimethyl-4-nitro-1H-pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[2][3][4][5] The presence of the pyrazole nucleus in established drugs—such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole—underscores its significance as a "privileged scaffold" in drug development.[6][7]
This guide focuses specifically on a highly functionalized pyrazole core: 3,5-dimethyl-4-nitro-1H-pyrazole . The methylation at positions 3 and 5 provides steric and electronic stability, while the nitro group at position 4 is a critical feature. As a potent electron-withdrawing group, the 4-nitro moiety profoundly influences the molecule's chemical properties and serves as a versatile synthetic handle for creating diverse libraries of derivatives. This dual role makes the 3,5-dimethyl-4-nitro-1H-pyrazole scaffold a compelling starting point for researchers aiming to develop novel therapeutic agents. We will explore its synthesis, key chemical transformations, and burgeoning applications in medicinal chemistry, with a particular focus on its role in developing targeted enzyme inhibitors and advanced prodrug strategies.
Part 1: Synthesis of the Core Scaffold
The efficient synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazole core is the crucial first step for all subsequent derivatization and biological screening. The primary and most direct method is the electrophilic nitration of the readily available 3,5-dimethylpyrazole.
Direct Nitration of 3,5-Dimethylpyrazole
The pyrazole ring is aromatic and can undergo electrophilic substitution, preferentially at the C4 position when C3 and C5 are substituted.[6] Direct nitration is a common and effective strategy. A powerful nitrating system is required to overcome the deactivating effect of the protonated pyrazole ring under acidic conditions. A mixture of concentrated nitric acid and trifluoroacetic anhydride has proven effective, yielding 3,5-dimethyl-4-nitropyrazole in good yield.[8]
Causality of Reagent Choice:
-
Trifluoroacetic Anhydride ((CF₃CO)₂O): It reacts with nitric acid to form trifluoroacetyl nitrate, a highly reactive and potent electrophilic nitrating agent. This is necessary to achieve nitration on the relatively electron-rich pyrazole ring.
-
Regioselectivity: With the 3 and 5 positions occupied by methyl groups, the electrophilic attack is sterically and electronically directed to the 4-position, resulting in a single, well-defined product.
Caption: Synthetic route for 3,5-dimethyl-4-nitro-1H-pyrazole.
Alternative Synthetic Routes
While direct nitration is common, other routes exist, often starting from pre-functionalized pyrazoles. For instance, synthesis from 3,5-dimethyl-4-iodopyrazole has been reported.[9] This method involves dissolving the iodo-pyrazole in a solvent like tetrahydrofuran (THF), adding a catalyst, and then slowly adding concentrated nitric acid. This pathway can be advantageous when the starting iodinated material is more accessible or when avoiding harsh nitrating mixtures is desirable.
Experimental Protocol: Direct Nitration
Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize 3,5-dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole.
Materials:
-
3,5-Dimethylpyrazole
-
Trifluoroacetic anhydride
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (1.0 eq) in dichloromethane. Cool the flask to 0°C in an ice bath.
-
Reagent Preparation: In a separate, dry dropping funnel, carefully prepare the nitrating mixture by adding trifluoroacetic anhydride (1.5 eq) to concentrated nitric acid (1.5 eq) at 0°C. Caution: This mixture is highly corrosive and reactive.
-
Nitration: Add the nitrating mixture dropwise to the stirred pyrazole solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid. Stir until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 3,5-dimethyl-4-nitro-1H-pyrazole.
Part 2: Chemical Reactivity and Derivatization Pathways
The 3,5-dimethyl-4-nitro-1H-pyrazole scaffold is a versatile platform for building molecular complexity. Its reactivity is dominated by two primary sites: the N1-proton of the pyrazole ring and the C4-nitro group.
N1-Substitution
The N-H proton is acidic and can be readily deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile. This allows for the straightforward introduction of a wide variety of substituents at the N1 position through alkylation or arylation reactions. This is the most common strategy for creating derivatives, as modifying the N1-substituent allows for fine-tuning of steric and electronic properties to optimize biological activity. For example, the synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is achieved by reacting 4-nitrophenylhydrazine with acetylacetone (MeCOCH₂COMe).[10][11]
Reduction of the Nitro Group
The nitro group is a key functional handle. Its reduction to a primary amine (4-amino-3,5-dimethyl-1H-pyrazole) is a cornerstone transformation. This opens up a vast chemical space for derivatization, as the resulting amino group can be readily acylated, sulfonated, or used in reductive amination to introduce countless new functionalities.
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂): A classic and effective method for reducing aromatic nitro groups in the presence of other functional groups.[12]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may not be compatible with other reducible groups in the molecule.
This two-step process (N1-substitution followed by nitro reduction and subsequent amidation) is a powerful workflow for generating compound libraries for high-throughput screening.
Caption: Key derivatization pathways from the core scaffold.
Part 3: Biological Activities and Therapeutic Applications
The derivatives of 3,5-dimethyl-4-nitro-1H-pyrazole have shown promise in several therapeutic areas, most notably as inhibitors of phosphodiesterase 4 (PDE4).
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation. By inhibiting PDE4, intracellular cAMP levels rise, leading to a suppression of inflammatory responses. This mechanism is particularly relevant for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized as PDE4 inhibitors.[13][14] Bioassays revealed that these compounds exhibited significant inhibitory activity against the PDE4B subtype and were effective at blocking the release of the pro-inflammatory cytokine TNF-α.[13][14]
Caption: Simplified PDE4 signaling pathway and inhibition point.
Structure-Activity Relationship (SAR) Insights
SAR studies from this work provided valuable insights for rational drug design.[13] The introduction of substituents on a terminal phenyl ring was found to be critical for activity.
| Compound ID | Phenyl Ring Substituent | PDE4B IC₅₀ (µM) |
| If | 4-Methoxy (4-OCH₃) | 1.7 |
| Ia | Hydrogen (H) | 10.3 |
| Ib | 4-Methyl (4-CH₃) | 6.2 |
| Id | 4-Fluoro (4-F) | 4.5 |
| Ig | 3,4-Dimethoxy | 2.1 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2018.[13]
The data clearly indicates that electron-donating groups, particularly a methoxy group at the para-position of the phenyl ring, significantly enhance the inhibitory activity against PDE4B.[13] This suggests a specific interaction within the enzyme's active site that favors this substitution pattern.
Antimicrobial and Other Activities
While PDE4 inhibition is a well-defined application, the broader class of nitropyrazole derivatives has been explored for other activities. The nitro group is a common feature in compounds with antimicrobial properties. For instance, various 1,3,4,5-tetrasubstituted pyrazole derivatives containing a nitrofuran moiety have demonstrated antibacterial and antifungal activity.[3] Additionally, the reduction of the nitro group to an amine allows for the synthesis of aminopyrazoles, a class of compounds known to be versatile ligands for various enzymes and receptors, with applications as anticancer and anti-inflammatory agents.[15]
Advanced Applications: Self-Immolative Systems
The electron-withdrawing nature of the nitro group has been cleverly exploited in the design of "self-immolative" linkers for targeted drug delivery and diagnostics.[16] In these systems, a nitropyrazole moiety can act as a caging group that is cleaved upon a specific biological trigger (e.g., enzymatic action). This cleavage initiates an electronic cascade, leading to the spontaneous release of an active drug molecule precisely at the site of action. This advanced application highlights the utility of the nitropyrazole scaffold beyond direct therapeutic activity, positioning it as a valuable tool in the field of chemical biology.[16]
Conclusion and Future Outlook
The 3,5-dimethyl-4-nitro-1H-pyrazole scaffold is more than just another heterocyclic building block; it is a highly enabling platform for modern medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the N1-position and the C4-nitro group, provides researchers with a reliable and adaptable system for generating chemical diversity.
The demonstrated success in developing potent PDE4 inhibitors showcases the scaffold's potential for creating targeted therapeutics. Future research should aim to expand the scope of biological targets, leveraging the rich derivatization chemistry to explore applications in oncology, infectious diseases, and neurodegenerative disorders. Furthermore, the integration of this scaffold into sophisticated drug delivery systems, such as antibody-drug conjugates or triggered-release prodrugs, represents an exciting frontier. As our understanding of disease biology grows, the strategic application of such versatile chemical scaffolds will be paramount in the development of the next generation of precision medicines.
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Pawar, S. S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]
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Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 134. Available from: [Link]
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Gavali, R. S., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Available from: [Link]
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Bencivenni, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available from: [Link]
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Li, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. Available from: [Link]
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Ardizzoia, G. A., et al. (2002). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 41(19), 4947-4954. Available from: [Link]
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Li, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ResearchGate. Available from: [Link]
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Kumar, A., & Srivastava, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
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C. D. Roy. (2009). Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]
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Scavée, C., et al. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications. Pharmaceuticals, 15(11), 1404. Available from: [Link]
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Kumar, A., & Sharma, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 109-116. Available from: [Link]
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Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. Available from: [Link]
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Vlasova, Y. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][9]triazin-7(6H)-ones and Their Derivatives. Molecules, 26(18), 5670. Available from: [Link]
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Patel, P. B., & Ghate, D. M. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-20. Available from: [Link]
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Lu, Y., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. RSC Advances, 12(51), 33116-33120. Available from: [Link]
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Pevzner, M. S. (2005). Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. ResearchGate. Available from: [Link]
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Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-13. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid belongs to this versatile class of molecules. Its structural features, combining a substituted pyrazole ring with a benzoic acid moiety, suggest a potential for interaction with biological targets involved in inflammatory and proliferative signaling pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. We present a suite of assays to characterize its cytotoxic and potential anti-inflammatory effects. The protocols are designed to be robust and reproducible, offering insights into the compound's mechanism of action.
PART 1: Foundational Cytotoxicity Assessment
A fundamental first step in the characterization of any novel compound is the assessment of its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]
Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[4]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Culture cells of interest (e.g., RAW 264.7 murine macrophages for inflammation studies) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | RAW 264.7 (or other relevant cell line) |
| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
PART 2: Mechanistic Anti-Inflammatory Assays
Based on the known anti-inflammatory properties of many pyrazole derivatives, we propose two key in vitro assays to investigate the potential of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid to modulate inflammatory pathways.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[6] COX-2 is an inducible isoform that is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[6]
This fluorometric assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). This peroxidase activity is coupled to a probe that fluoresces upon oxidation. The rate of fluorescence increase is proportional to COX-2 activity. The inhibitory effect of the test compound is determined by the reduction in this rate.[6]
Caption: Workflow for the COX-2 inhibitor screening assay.
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[6][7]
-
Reagent Preparation:
-
Prepare all reagents (Assay Buffer, COX-2 enzyme, COX Probe, COX Cofactor, Arachidonic Acid) as per the manufacturer's instructions.
-
Prepare serial dilutions of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in Assay Buffer.
-
Prepare a positive control inhibitor (e.g., Celecoxib) and a vehicle control (DMSO in Assay Buffer).
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the following to each well:
-
80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor).
-
10 µL of the diluted test compound, positive control, or vehicle control.
-
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to each well.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound:
% Inhibition = [(Rate of vehicle control - Rate of treated sample) / Rate of vehicle control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
| Parameter | Description |
| Enzyme | Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Fluorometric (Ex/Em = 535/587 nm) |
| Positive Control | Celecoxib |
| Incubation | 10 min pre-incubation, 5-10 min kinetic read |
NF-κB Luciferase Reporter Assay
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[8][9] Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.
This cell-based assay utilizes a reporter cell line that has been engineered to contain a luciferase gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation. A decrease in light output in the presence of the test compound indicates inhibition of the NF-κB pathway.[8][9][10]
Caption: Workflow for the NF-κB luciferase reporter assay.
-
Cell Seeding:
-
On day 1, seed HEK293 or a similar cell line stably expressing an NF-κB luciferase reporter into a 96-well white, clear-bottom plate at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and NF-κB Induction:
-
On day 2, carefully remove the medium and replace it with fresh medium containing serial dilutions of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
-
Include a vehicle control (DMSO) and a known NF-κB inhibitor as a positive control (e.g., Bay 11-7082).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Induce NF-κB activation by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Activity Measurement:
-
On day 3, remove the medium and wash the cells with PBS.
-
Lyse the cells by adding passive lysis buffer and incubate for 15 minutes with gentle shaking.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Normalize the luciferase activity of each well to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control:
% Inhibition = [1 - (Luminescence of treated sample / Luminescence of TNF-α control)] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
| Parameter | Description |
| Cell Line | HEK293 with NF-κB luciferase reporter |
| Inducer | TNF-α (10-20 ng/mL) |
| Positive Control | Bay 11-7082 |
| Incubation | 1-2h pre-incubation, 6-24h induction |
| Detection | Luminescence |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. By systematically evaluating its cytotoxicity and its potential to inhibit key inflammatory mediators like COX-2 and the NF-κB signaling pathway, researchers can gain valuable insights into the compound's biological activity and therapeutic potential. These foundational assays are critical for guiding further preclinical development and mechanistic studies.
References
-
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Application Notes and Protocols for Pyrazole Derivatives as Antimicrobial Agents
Introduction: The Ascending Role of Pyrazole Scaffolds in Combating Microbial Resistance
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The inherent versatility of the pyrazole ring system allows for extensive structural modifications, making it a privileged scaffold in the design of new molecules to target resistant pathogens. This guide provides an in-depth exploration of the synthesis, antimicrobial evaluation, and mechanistic understanding of pyrazole derivatives, offering researchers a comprehensive resource to navigate this promising area of drug discovery.
I. Synthesis of Antimicrobial Pyrazole Derivatives: A Generalized Approach
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and effective strategy is the reaction of chalcones (α,β-unsaturated ketones) with substituted hydrazines.[4][5] This approach allows for the introduction of diverse substituents on the pyrazole core, which is crucial for tuning the antimicrobial activity.
Protocol 1: Synthesis of Pyrazole-1-sulphonamides from Chalcones
This protocol outlines a two-step synthesis of pyrazole-1-sulphonamides, a class of compounds that has shown notable antimicrobial activity.[5]
Step 1: Synthesis of Hydrazones from Chalcones
-
Dissolve the substituted chalcone (1 mmol) in glacial acetic acid (20 mL).
-
Add p-sulfamylphenyl hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated hydrazone, wash it with water, and dry it.
-
Characterize the intermediate hydrazone using spectroscopic methods such as IR and ¹H-NMR. The ¹H-NMR spectra are expected to show a characteristic singlet for the hydrazone NH proton.[5]
Step 2: Cyclization to Pyrazole-1-sulphonamides
-
Suspend the synthesized hydrazone (1 mmol) in 30% hydrochloric acid (15 mL).
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-1-sulphonamide.
-
Confirm the structure of the final product using IR, ¹H-NMR, and elemental analysis. The ¹H-NMR spectra should confirm the formation of the pyrazole ring, showing a characteristic singlet for the C4-H of the pyrazole.[5]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Acts as both a solvent and a catalyst for the initial condensation reaction to form the hydrazone.
-
Refluxing in HCl: The acidic conditions promote the intramolecular cyclization of the hydrazone to form the stable pyrazole ring.
-
Spectroscopic Characterization: Essential for confirming the successful synthesis of the intermediate and final products, ensuring the correct isomeric form is obtained.
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
II. In Vitro Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of newly synthesized pyrazole derivatives, standardized in vitro susceptibility testing methods are employed. The agar well diffusion method provides a qualitative screening, while the broth microdilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[1][4]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (at a known concentration, typically dissolved in a solvent like DMSO) into each well.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) as a positive control and the solvent (e.g., DMSO) as a negative control.[4][6]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under the same conditions as the agar well diffusion method.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Trustworthiness of Protocols: These protocols are based on established and standardized methods widely accepted in microbiology. The inclusion of positive and negative controls is a self-validating mechanism, ensuring that the observed antimicrobial activity is due to the test compound and not other factors.
Antimicrobial Testing Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing.
III. Structure-Activity Relationship (SAR) of Antimicrobial Pyrazole Derivatives
The antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Understanding the SAR is critical for the rational design of more effective antimicrobial agents.[8]
| Substituent/Modification | Effect on Antimicrobial Activity | Representative References |
| Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on N-phenyl ring | Generally increases activity against both Gram-positive and Gram-negative bacteria.[8] | [8] |
| Electron-donating groups (e.g., -OH, -OCH₃) on appended aryl rings | Can enhance activity, particularly against Gram-positive bacteria and fungi.[6] | [6] |
| Presence of a free carbothiohydrazide moiety | Often leads to higher activity compared to cyclized thiadiazine derivatives.[1] | [1] |
| Hybridization with other heterocyclic rings (e.g., thiazole, pyrimidine) | Can result in compounds with potent and broad-spectrum antimicrobial activity, including against resistant strains like MRSA.[9][10][11] | [9][10][11] |
| Lipophilic substituents | Generally, increased lipophilicity due to substituents like chloro and bromo groups can enhance antimicrobial activity.[4] | [4] |
IV. Elucidating the Mechanism of Action
While the exact mechanism of action can vary, a significant number of pyrazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. Molecular docking studies and enzymatic assays are crucial for identifying these molecular targets.
DNA Gyrase Inhibition: A Key Mechanism
DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. It is essential for bacterial DNA replication and is absent in eukaryotes, making it an attractive target for selective toxicity.[3] Several studies have suggested that pyrazole derivatives can act as DNA gyrase inhibitors.[3][9][12]
Protocol 4: In Silico Molecular Docking with DNA Gyrase
Molecular docking can predict the binding affinity and interaction patterns of pyrazole derivatives with the active site of DNA gyrase, providing insights into their potential inhibitory activity.[7][12]
-
Preparation of Receptor: Obtain the 3D crystal structure of the target DNA gyrase (e.g., from E. coli or S. aureus) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the pyrazole derivative and optimize its geometry using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined active site of the DNA gyrase.
-
Analysis of Results: Analyze the docking poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the amino acid residues in the active site. A lower binding energy generally indicates a more favorable interaction.
Illustrative Pathway: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by pyrazole derivatives disrupts DNA replication, leading to bacterial cell death.
V. In Vivo Efficacy Assessment
Promising candidates identified from in vitro studies must be evaluated in animal models to assess their efficacy and safety. An example is the use of a rat model of MRSA-induced keratitis to evaluate pyrazole derivatives.[10]
Considerations for In Vivo Studies:
-
Model Selection: The choice of animal model should be relevant to the intended clinical application.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.
-
Toxicity: Acute and chronic toxicity studies are necessary to determine the safety profile of the compound.
The transition from in vitro to in vivo studies is a critical step in the drug development pipeline, and successful outcomes in animal models provide a strong rationale for further clinical investigation.
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Application Notes & Protocols: The Strategic Development of Pyrazole-Based Compounds as Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets. Pyrazole derivatives are at the core of numerous approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic effects.[1][2] A significant portion of these activities arises from the targeted inhibition of specific enzymes.
The success of drugs like Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor) underscores the therapeutic potential of the pyrazole core.[1][3][4] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the precise tuning of steric and electronic properties. This facilitates the optimization of binding affinity and selectivity for the target enzyme's active or allosteric sites.
This guide provides an in-depth overview of the strategic development of pyrazole-based enzyme inhibitors. It covers the rationale behind their design and synthesis, provides detailed protocols for their biochemical and cellular evaluation, and discusses the interpretation of the resulting data.
PART 1: RATIONAL DESIGN & SYNTHESIS OF PYRAZOLE-BASED INHIBITORS
The development of a successful inhibitor begins with a dual focus: the strategic design of the molecule and a robust synthetic plan. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, guiding the iterative modification of the pyrazole scaffold to enhance potency and selectivity.
Section 1.1: Core Synthesis Strategies
The versatility of the pyrazole scaffold is due in large part to well-established and flexible synthetic methodologies. Two of the most fundamental approaches are the Knorr pyrazole synthesis and the synthesis of pyrazole precursors via Claisen-Schmidt condensation.
Protocol 1: Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a classic and reliable method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][8]
Materials:
-
1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate, acetylacetone)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, glacial acetic acid, 1-propanol)[8]
-
Acid catalyst (optional, often the solvent like acetic acid is sufficient)[5]
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol).[7]
-
Reactant Addition: Slowly add the hydrazine derivative (1.0-1.2 equivalents) to the stirred solution. Be aware that this addition can be exothermic.[7] If using an acid catalyst like a few drops of glacial acetic acid, it can be added at this stage.[8]
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 1-3 hours.[8]
-
Reaction Monitoring: The causality behind monitoring is to ensure the starting material is fully consumed without generating excessive byproducts. Use TLC to track the disappearance of the 1,3-dicarbonyl compound. A suitable mobile phase might be 30% ethyl acetate in hexane.[8]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[7] If the product does not precipitate, the solvent can be partially removed under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazole derivative.[7]
Protocol 2: Chalcone Synthesis via Claisen-Schmidt Condensation
Often, the 1,3-dicarbonyl precursor for pyrazole synthesis is not commercially available. It can be synthesized via a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone.[9][10] These chalcones can then be reacted with hydrazine to form pyrazolines, which can be subsequently oxidized to pyrazoles. This protocol details the initial chalcone synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Base catalyst (e.g., NaOH, KOH)[11]
-
Solvent (e.g., ethanol)
-
Magnetic stirrer, beakers, filtration apparatus
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the aromatic ketone (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol in a flask or beaker at room temperature.[9]
-
Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 10-20%) drop-wise.[9] The base deprotonates the ketone, forming an enolate which is the key nucleophile in this reaction.
-
Reaction: Continue stirring at room temperature for 2-4 hours. A color change and the formation of a precipitate are often observed.[9]
-
Isolation: Pour the reaction mixture into ice-cold water.[11] This quenches the reaction and helps to fully precipitate the crude chalcone.
-
Neutralization & Purification: Acidify the mixture with dilute HCl to neutralize the excess base.[11] Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[9]
Section 1.2: The Role of Structure-Activity Relationship (SAR)
SAR provides the logical framework for modifying a lead compound to improve its pharmacological properties. For pyrazole-based inhibitors, key positions for modification are typically the N1, C3, C4, and C5 positions of the ring.
Case Study: SAR of p38 MAP Kinase Inhibitors The p38 mitogen-activated protein (MAP) kinase is a key target for inflammatory diseases.[12] Pyrazole-based inhibitors have been extensively developed for this target.[13][14]
-
N1-Substitution: The N1 position is often decorated with an aryl group. This group frequently binds in a hydrophobic pocket of the kinase. The nature of substitutions on this aryl ring can dramatically affect potency.
-
C3-Substitution: This position can be used to introduce groups that interact with the hinge region of the kinase, a critical area for ATP binding.
-
C5-Substitution: The C5 position often accommodates bulky lipophilic groups. For example, in pyrazole urea-based inhibitors of p38, a tert-butyl group at this position was found to occupy a key lipophilic domain, significantly enhancing binding potency.[15]
The iterative process of synthesizing analogs based on SAR insights and testing their inhibitory activity is fundamental to discovering a potent and selective clinical candidate.
PART 2: BIOCHEMICAL EVALUATION OF INHIBITORS
Once a pyrazole compound is synthesized, its direct interaction with the target enzyme must be quantified. This is achieved through in vitro enzymatic assays to determine potency (IC₅₀) and the mechanism of inhibition (Kᵢ).
Section 2.1: Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency. A general spectrophotometric assay is often employed.[16]
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol is a template and must be optimized for the specific enzyme-substrate system. The principle is to measure the formation of a chromogenic product over time in the presence of varying inhibitor concentrations.[17]
Materials:
-
Purified target enzyme
-
Substrate (that yields a product detectable by UV-Vis spectrophotometry)
-
Assay Buffer (optimized for pH, ionic strength for the target enzyme)
-
Synthesized pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazole inhibitor from the stock solution into the assay buffer. A typical starting range is 100 µM to 1 nM. It's critical to maintain a constant final DMSO concentration (typically ≤1%) across all wells to avoid solvent effects.
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final concentration) in assay buffer.
-
Prepare the substrate solution at its working concentration (typically at or near its Kₘ value) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add inhibitor dilutions to the wells.
-
Positive Control (100% activity): Add assay buffer containing the same final DMSO concentration as the test wells.
-
Negative Control (0% activity/blank): Add assay buffer without enzyme.
-
-
Pre-incubation: Add the enzyme solution to the test and positive control wells. Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[17]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader set to the product's maximum absorbance wavelength (λₘₐₓ). Measure the absorbance kinetically (e.g., every 30 seconds for 10-20 minutes).[17]
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities by expressing them as a percentage of the positive control (uninhibited reaction).
-
Plot the percent activity versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Section 2.2: Determining the Inhibition Constant (Kᵢ)
While the IC₅₀ value is a measure of potency, it is dependent on the assay conditions (especially substrate concentration). The inhibition constant (Kᵢ) is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.[18] Determining Kᵢ requires understanding the mode of inhibition (e.g., competitive, non-competitive).
Protocol 4: Determining Kᵢ for a Competitive Inhibitor
This protocol involves measuring reaction rates at multiple substrate and inhibitor concentrations.
Step-by-Step Methodology:
-
Experimental Design: Design a matrix of experiments. You will run a full substrate titration (e.g., 8 concentrations from 0.1 x Kₘ to 10 x Kₘ) at several fixed concentrations of your pyrazole inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Assay Performance: Perform the enzymatic assays as described in Protocol 3 for each condition in the matrix.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration [S]. Fit this data to the Michaelis-Menten equation to obtain the apparent Vₘₐₓ and apparent Kₘ.
-
Lineweaver-Burk Plot: A traditional method is to plot 1/V₀ versus 1/[S]. For competitive inhibition, this will yield a series of lines that intersect on the y-axis.
-
Non-linear Regression (Preferred): A more accurate method is to globally fit all the data to the competitive inhibition model using specialized software.[19]
-
Kᵢ Calculation: For competitive inhibition, the Kᵢ can be determined from the relationship between the apparent Kₘ and the inhibitor concentration [I] using the following equation: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ)[19] A plot of Apparent Kₘ versus [I] will be linear, with the slope being Kₘ/Kᵢ.
-
PART 3: CELLULAR EVALUATION OF INHIBITOR EFFICACY
A potent inhibitor in a test tube does not guarantee efficacy in a biological system. Cellular assays are essential to assess a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.
Section 3.1: Assessing Cellular Viability and Cytotoxicity
The first step in cellular characterization is to determine the compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Protocol 5: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20][21]
Materials:
-
Human cell line relevant to the enzyme target
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[22]
-
96-well tissue culture plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
Section 3.2: Verifying Target Engagement in Cells
Demonstrating that the inhibitor binds to its intended target within the cell and modulates its downstream signaling is a critical validation step. Western blotting is a powerful technique for this purpose, especially for kinase inhibitors where the phosphorylation status of a downstream substrate can be measured.[23]
Protocol 6: Western Blot for Kinase Pathway Modulation
This protocol describes how to assess the inhibition of a kinase by measuring the phosphorylation of its direct substrate.[24]
Materials:
-
Treated cell lysates (from a parallel experiment to the MTT assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (one for the phosphorylated target, one for the total target protein)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Cell Lysis: After treating cells with the pyrazole inhibitor for a specified time, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[24]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[24]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody directed against the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Secondary Antibody: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) substrate protein.[25]
-
Data Analysis: Quantify the band intensities using densitometry software. The key result is the ratio of the phosphorylated protein signal to the total protein signal, which should decrease in a dose-dependent manner with inhibitor treatment.
PART 4: DATA INTERPRETATION & CASE STUDY
Data Presentation
Summarizing quantitative data in a clear, structured format is crucial for comparing compounds and making informed decisions in a drug discovery pipeline.
Table 1: Example Biochemical Data for Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |
| Pyrazole-A | p38α MAPK | 15 | 8 | Competitive |
| Pyrazole-B | JAK2 | 5 | 2.5 | ATP-Competitive |
| Pyrazole-C | COX-2 | 50 | 22 | Competitive |
Data is illustrative and based on typical values found in literature.[12][26]
Table 2: Example Cellular Data for Pyrazole-Based Kinase Inhibitors
| Compound ID | Cell Line | Cell Viability GI₅₀ (µM) | Target Inhibition EC₅₀ (µM) |
| Pyrazole-A | THP-1 | 5.2 | 0.8 (p-MK2 reduction) |
| Pyrazole-B | HEL | 1.5 | 0.2 (p-STAT3 reduction) |
| Pyrazole-C | A549 | >50 | 1.1 (PGE₂ reduction) |
Data is illustrative.
Case Study: Pyrazole-Based JAK Inhibitors (Ruxolitinib)
Ruxolitinib is a pyrazole-containing compound that acts as a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[3] Dysregulation of the JAK-STAT signaling pathway is a key driver of myeloproliferative neoplasms.[27]
-
Mechanism of Action: Ruxolitinib is an ATP-competitive inhibitor, binding to the ATP-binding site in the catalytic domain of JAK1 and JAK2.[26] This blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that leads to cell proliferation and inflammatory cytokine production.[3][27]
-
Development Logic: The development of Ruxolitinib followed the principles outlined in this guide. A pyrazole scaffold was identified and optimized through SAR studies to achieve high affinity and selectivity for the JAK kinases. Biochemical assays confirmed its potent, ATP-competitive inhibition, and cellular assays demonstrated its ability to block STAT phosphorylation and inhibit the proliferation of cells dependent on JAK signaling. This successful translation from a chemical scaffold to a life-changing therapeutic highlights the power of the pyrazole core in enzyme inhibitor design.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fruitful starting point for the design of novel enzyme inhibitors. Its synthetic tractability and versatile nature allow for extensive exploration of chemical space to achieve high potency and selectivity. The systematic application of the design principles, synthetic strategies, and bio-evaluation protocols detailed in this guide provides a robust framework for advancing pyrazole-based compounds from initial concepts to promising clinical candidates. Future research will continue to leverage this privileged structure against new and challenging enzymatic targets, further expanding the therapeutic impact of this remarkable heterocycle.
References
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
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Patel, R. A., & Parmar, R. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
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Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
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How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020). ResearchGate. Retrieved from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved from [Link]
-
Wang, Z., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 15(11), 21338–21355. Retrieved from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
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knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633. Retrieved from [Link]
-
Computing Ki for a Competitive Enzyme Inhibitor. (2003). GraphPad. Retrieved from [Link]
-
Protocol for enzyme assays. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3009. Retrieved from [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3009. Retrieved from [Link]
-
Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
-
Harrison, C. (2011). Ruxolitinib for the treatment of myelofibrosis. Drugs of Today, 47(9), 677-687. Retrieved from [Link]
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Malik, B., & Mims, A. S. (2024). Ruxolitinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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De-Sheng, L., et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 65(1), 385-397. Retrieved from [Link]
-
Understanding Ruxolitinib: A Deep Dive into JAK Inhibition and its Therapeutic Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Retrieved from [Link]
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Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]
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Mechanism of JAK Inhibitors and a Review of Ruxolitinib. (2018). AJMC. Retrieved from [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Pyrazole Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights and troubleshooting strategies for overcoming the common yet significant challenge of poor aqueous solubility of pyrazole derivatives.
Part 1: Foundational Understanding & Initial Troubleshooting
Question 1: Why are many of my pyrazole derivatives poorly soluble in aqueous solutions to begin with?
Answer: The limited aqueous solubility of many pyrazole derivatives is rooted in their fundamental physicochemical properties. Several factors contribute to this challenge:
-
Molecular Structure: The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, is a relatively non-polar aromatic system. When substituted with lipophilic (oily or fat-loving) groups, the overall lipophilicity of the molecule increases, leading to poor interaction with polar water molecules.[1] The lipophilicity of pyrazole (ClogP = 0.24) is significantly lower than that of benzene (ClogP = 2.14), but adding lipophilic substituents drastically changes this property.[1]
-
Crystal Lattice Energy: In their solid state, pyrazole molecules are often tightly packed in a stable crystal lattice. For dissolution to occur, the energy required to break this lattice (lattice energy) must be overcome by the energy released from the molecule's interaction with the solvent (solvation energy). If the lattice energy is high, the compound will exhibit low solubility.
-
Weak Basicity: Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][2] This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, less soluble form. Only under highly acidic conditions will it become significantly protonated to form a more soluble cationic species.
Question 2: What are the first and most critical experiments I should run to characterize my compound's solubility problem?
Answer: A systematic approach is crucial. Before attempting complex solubilization techniques, you must first quantify the problem.
-
Determine Kinetic and Equilibrium Solubility: It's important to distinguish between how fast a compound dissolves (kinetic solubility) and how much can dissolve (equilibrium solubility). A simple shake-flask method is the gold standard for equilibrium solubility.
-
Conduct a pH-Solubility Profile: This is arguably the most informative initial experiment.[3] It involves measuring the solubility of your compound across a range of pH values (e.g., pH 2 to 10). This profile will immediately tell you if your compound's solubility is pH-dependent, which is common for molecules with ionizable groups.[3][4] For weakly acidic or basic compounds, this data is essential for deciding if pH modification is a viable strategy.[5][6][7]
-
Initial Co-solvent Screen: Quickly assess solubility in a few common, water-miscible organic solvents like DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[3][4][8] This helps determine if a simple co-solvent system will suffice for your immediate experimental needs, such as in vitro assays.[3]
Part 2: Core Solubilization Strategies & Methodologies
Question 3: My compound's solubility increases at high pH. How do I properly use pH modification, and what are the limitations?
Answer: An increase in solubility at higher pH indicates your pyrazole derivative likely has an acidic proton (e.g., a sulfonamide group, like in Celecoxib, or a phenol).[4] By raising the pH above the compound's pKa, you deprotonate it, forming a more polar and water-soluble salt (anion).
Causality: According to Le Châtelier's principle, adding a base (OH⁻) removes the acidic proton from your compound (HA), shifting the equilibrium HA ⇌ H⁺ + A⁻ to the right. This converts the less soluble neutral form into the more soluble anionic form (A⁻), thus increasing overall solubility.[5][9][10]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Preparation: Prepare a series of buffers covering a pH range that brackets your compound's pKa (e.g., from pH 6 to 11 for a weakly acidic compound).
-
Suspension: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm filter is standard practice.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH of each buffer to generate the pH-solubility profile.
Limitations:
-
Precipitation upon pH Change: A solution prepared at high pH may precipitate if it's introduced into a lower pH environment, such as cell culture media or physiological fluids.[11][12][13]
-
Chemical Stability: High pH can cause degradation of certain functional groups (e.g., esters) through hydrolysis. Always assess the stability of your compound at the solubilizing pH.
-
In Vivo Use: Extreme pH values are not suitable for in vivo administration due to toxicity and physiological incompatibility.
Question 4: What is a co-solvent, and how do I select the right one for my pyrazole derivative?
Answer: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[8][14] For pyrazole derivatives, common and effective co-solvents include ethanol, propylene glycol, and PEG 400.[4]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar pyrazole derivative disrupts this network, which is energetically unfavorable. A co-solvent works by creating a solvent mixture that is less polar than water, making it a more "hospitable" environment for the non-polar drug molecule to dissolve in.
Workflow for Co-solvent Selection and Optimization
Caption: A systematic workflow for screening and optimizing co-solvents.
Data Presentation: Co-solvent Efficacy for Celecoxib
| Co-solvent System | Solubilization Potential | Notes |
| Water-Ethanol | Significant Enhancement | A common choice for many pyrazole derivatives.[4] |
| PEG 400-Ethanol | Highest Potential | Very effective for enhancing the solubility of Cox-2 inhibitors.[4] |
| Glycerol-Ethanol | Moderate Enhancement | Can be a useful alternative.[4] |
Part 3: Advanced Solubilization & Formulation Strategies
Question 5: I've tried pH and co-solvents, but solubility is still too low or the solution is not stable. What should I try next?
Answer: When basic methods are insufficient, you should explore more advanced formulation strategies. The two most common and effective approaches for pyrazole derivatives are cyclodextrin complexation and solid dispersions.[15]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17] The poorly soluble pyrazole derivative can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[16][17][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[16][17][19]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[15][20] The drug can be present in an amorphous (non-crystalline) form, which has a higher energy state and is more soluble than the stable crystalline form.[15][21] Upon contact with water, the polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[20][21]
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Question 6: How do I prepare a solid dispersion?
Answer: Several methods exist, but the solvent evaporation method is one of the most common and accessible at the lab scale.[20][22]
Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Select a common volatile organic solvent (e.g., dichloromethane, methanol) in which both your pyrazole derivative and the chosen hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) are soluble.[22] Dissolve both components in the solvent to form a clear solution.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves behind a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, then gently grind and sieve it to obtain a fine, uniform powder.[20]
Other common methods include the fusion (melting) method, spray drying, and hot-melt extrusion.[22][23] The choice of method depends on the thermal stability of your drug and the desired properties of the final product.
Part 4: Specific Troubleshooting Scenarios
Question 7: I prepared a stock solution of my compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer (e.g., PBS). What is happening and how can I fix it?
Answer: This is a classic and very common problem known as "precipitation upon dilution."[12][13]
Causality: Your pyrazole derivative is highly soluble in 100% DMSO but has very low solubility in the final aqueous buffer. When you add the concentrated DMSO stock to the buffer, the DMSO concentration rapidly drops. The solution becomes supersaturated with your compound, which then crashes out of solution as a precipitate.[11][24]
Troubleshooting Workflow for Precipitation on Dilution
Caption: A step-by-step guide to resolving precipitation issues.
Key Strategies to Prevent Precipitation:
-
Lower the Stock Concentration: Make a more dilute stock solution in DMSO. This will require adding a larger volume to your buffer, but the final concentration of your compound will be reached more gradually.
-
Increase Final Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of the organic co-solvent in your aqueous buffer.
-
Use Solubilizing Excipients: Add a solubilizer, such as a small amount of a non-ionic surfactant (e.g., Tween® 20/80) or a cyclodextrin, directly to your aqueous buffer before adding the drug stock.[15][17] These agents can help keep the drug in solution.
-
Change the Order of Addition: Add the aqueous buffer to your DMSO stock solution slowly while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that trigger precipitation.
References
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Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]
-
Solubility enhancement of Cox-2 inhibitors using various solvent systems. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
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A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]
-
Enhancing solubility and stability of poorly soluble drugs. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
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A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. [Link]
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Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. [Link]
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Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]
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Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. [Link]
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Pyrazole - Solubility of Things. [Link]
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Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. [Link]
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(PDF) Enhancement of celecoxib solubility by solid disperson using mannitol. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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Current status of pyrazole and its biological activities - PMC. [Link]
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A review of pyrazole an its derivative. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
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Estimation of drug precipitation upon dilution of pH-controlled formulations. [Link]
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Pyrazole | C3H4N2 - PubChem. [Link]
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Why does lowering the pH increase the solubility of salts formed from anions that are conjugate... [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. [Link]
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Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics. [Link]
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pKa values for morpholine, pyrazole and imidazole.[11][25]. [Link]
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17.5: Solubility and pH. [Link]
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Estimation of Drug Precipitation upon Dilution of pH-Controlled Formulations | Request PDF. [Link]
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How Does pH Affect Solubility?. [Link]
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16.4: The Effects of pH on Solubility. [Link]
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5 Novel Techniques for Solubility Enhancement. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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Synthetic pathway for solvent‐free preparations of pyrazole derivatives.. [Link]
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Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles and what are their primary challenges?
The most prevalent method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, often referred to as the Knorr pyrazole synthesis.[1][2][3] Other significant methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[4][5][6]
The primary challenges associated with these methods include:
-
Low Yields: Often resulting from incomplete reactions, side product formation, or degradation of starting materials or products.[2][7]
-
Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, a mixture of regioisomers can be formed, complicating purification.[4][8]
-
Harsh Reaction Conditions: Some traditional methods require high temperatures or strongly acidic/basic conditions, which may not be suitable for sensitive substrates.[9]
-
Difficult Purification: The separation of the desired pyrazole from unreacted starting materials, isomers, and byproducts can be challenging.[10][11]
Q2: How does the choice of solvent affect my pyrazole synthesis?
Solvent selection is a critical parameter that can significantly influence the reaction rate, yield, and even regioselectivity.[12]
-
Polar Protic Solvents: Ethanol is a traditional and widely used solvent, particularly in the Knorr synthesis.[4][13] It effectively dissolves the reactants and facilitates the reaction, often under reflux conditions.
-
Aprotic Dipolar Solvents: Solvents like DMF, NMP, DMAc, and DMSO have been shown to improve yields and regioselectivity in certain cases, particularly for the synthesis of 1-aryl-substituted pyrazoles.[4][12] For instance, the reaction of trifluoromethylated ynones with hydrazines can be directed to form different regioisomers based on whether a protic (hexafluoroisopropanol) or aprotic (DMSO) solvent is used.[14]
-
"Green" Solvents and Conditions: To address environmental concerns, greener alternatives are being explored. These include ionic liquids, deep eutectic solvents (DESs), and solvent-free conditions, which can lead to faster reactions and reduced energy consumption.[12][15][16][17] Microwave-assisted synthesis, often under solvent-free conditions, has also proven effective in accelerating pyrazole formation.[7][18]
Q3: What is the role of a catalyst in pyrazole synthesis and how do I choose the right one?
Catalysts are often employed to accelerate the reaction and improve yields. The choice depends on the specific reaction mechanism.
-
Acid Catalysis: In the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is frequently used to facilitate the formation of the initial imine or hydrazone intermediate.[1][3][7][19]
-
Base Catalysis: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used in reactions such as the 1,3-dipolar cycloaddition of ethyl diazoacetate to promote deprotonation and cyclization.[4][12]
-
Metal Catalysts: Various metal catalysts, including nano-ZnO, copper triflate, and rhodium-based catalysts, have been shown to be effective in specific pyrazole syntheses, often leading to higher yields and milder reaction conditions.[4][8][14]
-
Green Catalysts: Environmentally friendly catalysts, such as immobilized enzymes, are also gaining traction for their high selectivity and reusability.[20]
A comparative guide for catalyst selection is presented below:
| Catalyst Type | Typical Reaction | Advantages | Considerations |
| Protic Acids (e.g., Acetic Acid) | Knorr, Paal-Knorr Synthesis | Readily available, inexpensive | Can lead to side reactions if pH is too low[9] |
| Bases (e.g., DBU) | 1,3-Dipolar Cycloaddition | Effective for specific mechanisms | Stoichiometric amounts may be needed |
| Lewis Acids (e.g., Sc(OTf)₃) | Paal-Knorr Synthesis | Can improve yields and rates | Cost and sensitivity to moisture |
| Nanocatalysts (e.g., nano-ZnO) | Condensation Reactions | High surface area, recyclable, "green" | Catalyst preparation and characterization |
| Metal Catalysts (e.g., Cu(OTf)₂) | Cycloadditions, Oxidations | High efficiency, can enable novel pathways | Cost, potential for metal contamination |
Q4: How can I control the regioselectivity of my reaction when using an unsymmetrical dicarbonyl compound?
Controlling regioselectivity is a significant challenge. The outcome is influenced by the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.
-
Substituent Effects: Electron-withdrawing groups on the dicarbonyl can influence which carbonyl group is more susceptible to initial nucleophilic attack by the hydrazine.
-
Reaction Conditions: As mentioned, the choice of solvent can dramatically alter the regiochemical outcome.[14] Temperature can also be a controlling factor, with some reactions showing divergent pathways at different temperatures.[15][21]
-
Catalyst Control: Certain catalysts can favor the formation of one regioisomer over another.[8]
-
Strategic Reactant Choice: In some cases, using reactants that are predisposed to a specific reaction pathway can be the most effective strategy. For example, using β-ketoesters in the Knorr synthesis leads to the formation of pyrazolones.[22]
II. Troubleshooting Guides
Problem 1: Low Reaction Yield
A low yield is one of the most common frustrations in pyrazole synthesis. A systematic approach can help identify the root cause.[2][7]
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Problem 2: Formation of Regioisomers
The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Symmetrical Nature of Reactants | An unsymmetrical 1,3-dicarbonyl compound presents two distinct sites for initial attack by the hydrazine. | Modify Substrates: If possible, choose starting materials that will lead to a single desired product. |
| Kinetic vs. Thermodynamic Control | At lower temperatures, the kinetically favored product may dominate, while at higher temperatures, the thermodynamically more stable isomer may be the major product. | Vary Temperature: Run the reaction at a range of temperatures to determine if the isomer ratio changes. A recent study demonstrated temperature-controlled divergent synthesis of pyrazoles.[15][21] |
| Solvent Effects | The polarity and protic/aprotic nature of the solvent can stabilize different transition states, leading to different regioisomeric outcomes.[14] | Screen Solvents: Experiment with a variety of solvents, including polar protic (e.g., ethanol), polar aprotic (e.g., DMSO, DMF), and non-polar solvents. |
| pH of the Reaction Medium | The pH can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, affecting which reaction pathway is favored.[19] | Adjust pH: For acid-catalyzed reactions, screen different acids and concentrations. For base-mediated reactions, test different bases. |
Problem 3: Difficult Product Purification
Purifying pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.
Common Purification Issues and Solutions:
| Issue | Recommended Solution |
| Compound is Basic and Streaks on Silica Gel | Pyrazoles can interact with the acidic silanol groups on silica gel, leading to poor separation. To address this, you can deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to the eluent.[23][24] Alternatively, using neutral alumina or reversed-phase (C18) chromatography can be effective.[11][23] |
| Separation of Regioisomers | Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. |
| Product is an Oil or Low-Melting Solid | Some pyrazoles are not crystalline at room temperature, making isolation by filtration impossible. |
| "Oiling Out" During Recrystallization | This occurs when the compound comes out of solution as a liquid instead of a solid. |
III. Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis (Synthesis of a Pyrazolone)
This protocol outlines the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common variation of the Knorr synthesis.[3][22]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask or scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[3]
-
Add 1-propanol as the solvent (e.g., 3 mL) and a few drops of glacial acetic acid as the catalyst.[3]
-
Heat the reaction mixture with stirring to approximately 100°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1 hour).[22]
-
Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture to induce precipitation.[3]
-
Turn off the heat and allow the mixture to cool slowly to room temperature with stirring to facilitate crystallization.[3][22]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.[3]
-
Allow the product to air dry completely. The pure pyrazolone can be obtained by recrystallization from a suitable solvent such as ethanol.[3]
Reaction Mechanism Visualization dot
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Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with the bioavailability of pyrazole-based drug candidates. Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4][5][6][7] However, their often-hydrophobic nature can lead to poor aqueous solubility and, consequently, low and variable oral bioavailability, hindering their clinical translation.[8][9][10] This guide is designed to provide you with the expertise and practical methodologies to overcome these hurdles.
Section 1: Troubleshooting Guide - From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My novel pyrazole compound shows excellent in vitro potency but fails in vivo due to suspected poor oral bioavailability. What is my first step?
Answer:
A systematic investigation is crucial to pinpoint the rate-limiting factor for your compound's poor oral bioavailability. The primary culprits are typically poor aqueous solubility, low intestinal permeability, or high first-pass metabolism.[8] A logical, stepwise approach is necessary to diagnose the underlying cause.
Experimental Workflow for Diagnosing Poor Bioavailability
The following workflow provides a structured approach to identifying the bioavailability-limiting factors for your pyrazole compound.
Caption: Diagnostic workflow for troubleshooting poor oral bioavailability.
Question 2: My pyrazole derivative has extremely low aqueous solubility. What are the most effective formulation strategies to enhance its dissolution?
Answer:
For compounds with low aqueous solubility, the primary objective is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal (GI) tract.[8] Several formulation strategies can be employed, ranging from simple physical modifications to more complex systems.
Table 1: Comparison of Solubility Enhancement Techniques
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8][11][12] | Broadly applicable, relatively simple process. | May not be sufficient for highly insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[13][14] | Significant increase in apparent solubility and dissolution rate. | Physically unstable (potential for recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract, presenting the drug in a solubilized state.[11][13] | Enhances both solubility and permeability (for some compounds); can mitigate food effects. | Potential for GI side effects from surfactants; requires careful formulation development and stability testing. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a soluble inclusion complex.[13][15] | Significant solubility enhancement; can improve stability. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both your pyrazole compound and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve the pyrazole compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature and Powder X-ray Diffraction (PXRD) to check for the absence of crystallinity.
-
In Vitro Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with the pure crystalline drug.
Question 3: My pyrazole compound is a weak base and still shows poor solubility even at low pH. Would salt formation be a viable strategy?
Answer:
Yes, salt formation is a highly effective and commonly employed strategy to enhance the solubility of ionizable compounds, including weakly basic pyrazole derivatives.[9][14][15] By converting the neutral drug into a salt, you can significantly alter its physicochemical properties, leading to improved dissolution.
Mechanism and Considerations for Salt Formation
-
Mechanism: The salt form of a drug generally has a higher dissolution rate and aqueous solubility compared to its free base form due to the ionic nature of the salt.
-
Counterion Selection: The choice of the counterion is critical and can influence the salt's solubility, stability, hygroscopicity, and manufacturability. Common counterions for weak bases include hydrochloride, sulfate, mesylate, and tartrate.
-
pH-Solubility Profile: It is essential to determine the pH-solubility profile of the free base and various salt forms. The salt will provide a solubility advantage at pH values above the pKa of the basic functional group.
Experimental Protocol: Salt Screening
-
Counterion Selection: Select a range of pharmaceutically acceptable counterions.
-
Salt Formation: In small-scale experiments, dissolve the pyrazole free base in a suitable solvent and add an equimolar amount of the selected acid (counterion). Attempt to crystallize the salt by methods such as cooling, anti-solvent addition, or evaporation.
-
Characterization: Characterize the resulting solids using techniques like PXRD to identify new crystalline forms and DSC to determine the melting point.
-
Solubility Assessment: Determine the aqueous solubility of the promising salt forms in water and relevant buffers.
-
Stability and Hygroscopicity: Evaluate the physical and chemical stability and hygroscopicity of the selected salt candidates under accelerated conditions.
Question 4: My pyrazole compound has good solubility but still exhibits low bioavailability. What could be the issue?
Answer:
If solubility is not the limiting factor, low bioavailability is likely due to either low intestinal permeability or high first-pass metabolism.[8] It's also possible that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing its net absorption.[16]
Investigating Permeability and Efflux
-
In Vitro Permeability Assays: Caco-2 cell monolayers are the gold standard for in vitro assessment of intestinal permeability and P-gp mediated efflux. A bi-directional transport study can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Efflux Pump Inhibitors: The involvement of specific efflux pumps can be confirmed by conducting the Caco-2 transport study in the presence of known inhibitors, such as verapamil for P-gp.[17] Some pyrazole derivatives themselves have been investigated as efflux pump inhibitors.[17][18]
Strategies to Overcome Low Permeability and High Efflux
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that is designed to overcome absorption barriers.[9] For example, a lipophilic moiety can be attached to the pyrazole core to enhance passive diffusion, which is then cleaved in vivo to release the active drug.
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can alter its absorption pathway, potentially bypassing efflux transporters and enhancing uptake by M-cells in the Peyer's patches.[19][20][21][22]
Caption: Schematic of intestinal drug absorption and the role of P-glycoprotein (P-gp) efflux.
Section 2: Frequently Asked Questions (FAQs)
What is the role of the Biopharmaceutics Classification System (BCS) in guiding formulation development for pyrazole drugs?
The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[14] It is an invaluable tool for predicting the likely in vivo performance of a drug and for selecting the most appropriate bioavailability enhancement strategy.
-
BCS Class I (High Solubility, High Permeability): Unlikely for most novel pyrazole compounds.
-
BCS Class II (Low Solubility, High Permeability): This is a common class for pyrazole derivatives. The primary focus is on enhancing solubility and dissolution rate. Strategies like particle size reduction, solid dispersions, and lipid-based systems are highly relevant.[14]
-
BCS Class III (High Solubility, Low Permeability): The main challenge is overcoming the permeability barrier. Prodrug approaches and the use of permeation enhancers are key strategies.
-
BCS Class IV (Low Solubility, Low Permeability): These are the most challenging compounds, requiring strategies that can simultaneously address both solubility and permeability issues, such as nanoparticle-based delivery systems.[14]
Can chemical modification of the pyrazole scaffold itself improve bioavailability?
Absolutely. The pyrazole ring is a versatile scaffold that allows for various chemical modifications to optimize its drug-like properties.[1][6][23][24][25]
-
Introduction of Polar Functional Groups: Judiciously adding polar groups (e.g., hydroxyl, amino) can improve aqueous solubility, but this must be balanced to avoid negatively impacting permeability.[9]
-
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving physicochemical properties like lipophilicity and solubility.[16][23]
-
Prodrug Design: As mentioned earlier, creating a prodrug by temporarily masking or adding functional groups can significantly improve absorption characteristics.[9]
How can I establish an in vitro-in vivo correlation (IVIVC) for my pyrazole drug formulation?
An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (usually dissolution) to an in vivo response (plasma drug concentration or amount of drug absorbed).[26][27] Establishing a good IVIVC is highly valuable as it can reduce the need for extensive human studies for formulation changes during development and for post-approval modifications.[26][27]
-
Level A Correlation: This is the most desirable type of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[27]
-
Development of an IVIVC: To develop a Level A IVIVC, you typically need to test at least two, and preferably three, formulations with different release rates (e.g., slow, medium, fast) in a human pharmacokinetic study. The in vivo absorption is then calculated from the plasma concentration data using deconvolution methods. The in vitro dissolution data is then plotted against the in vivo absorption data to establish a mathematical relationship.[27][28]
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-
Alfei, S., Schito, A. M., & Zuccari, G. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 25(15), 3373. Retrieved from [Link]
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Cernicchi, G., Di Gregorio, A., Felicetti, T., et al. (2023). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][8][19]benzothiazine 5,5-Dioxide Derivatives. Archiv der Pharmazie, e2300080. Retrieved from [Link]
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Alfei, S., & Schito, A. M. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules, 27(7), 2298. Retrieved from [Link]
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Almutairi, H. D., Abdel-Motaal, M., Sharaky, M., & Mohamed, N. A. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 15(8), 1961. Retrieved from [Link]
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Almutairi, H. D., Abdel-Motaal, M., Sharaky, M., & Mohamed, N. A. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 15(8), 1961. Retrieved from [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306. Retrieved from [Link]
- Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
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- Various Authors. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 7(Suppl 1), S10-S15.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
- Various Authors. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(1), 1-8.
-
Mahey, N., Tambat, R., Kalia, R., et al. (2023). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLoS Pathogens, 19(4), e1011332. Retrieved from [Link]
- Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Various Authors. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 189-204.
- Various Authors. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Various Authors. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability, 8, 212.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Various Authors. (2024). Formulation strategies for poorly soluble drugs.
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- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Various Authors. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability, 3(5), 108-113. Retrieved from [Link]
-
Jaber, A. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-180. Retrieved from [Link]
- Vuppaladadiyam, V. K. (2009). In Vitro-In Vivo Correlation – Linking Drug Release to Clinical Performance.
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Validation & Comparative
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Analogs Against Cyclooxygenase-2 (COX-2)
This guide provides an in-depth, objective comparison of the in silico performance of several pyrazole analogs against the Cyclooxygenase-2 (COX-2) enzyme. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and provides actionable insights grounded in established scientific principles.
Introduction: The Rationale for Targeting COX-2 with Pyrazole Analogs
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which mediate pain and inflammation.[1] The enzyme exists in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the stomach lining, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[2][3]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms.[2] While this provides effective pain relief, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects.[2][4][5] This challenge led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with a much-improved safety profile.[6][7]
The pyrazole scaffold is a cornerstone in the design of selective COX-2 inhibitors.[8][9] Marketed drugs such as Celecoxib feature this heterocyclic core, which has proven to be highly effective in orienting key pharmacophoric features within the COX-2 active site.[9][10] Molecular docking is an indispensable computational tool that allows us to predict how these pyrazole analogs will bind to the COX-2 active site, estimate their binding affinity, and guide the rational design of more potent and selective next-generation inhibitors.[6][11]
Experimental Design & Self-Validating Protocols
To ensure the trustworthiness and reproducibility of our findings, the following detailed, step-by-step protocol was employed. The workflow is designed as a self-validating system, incorporating a known reference compound (Celecoxib) to benchmark the performance of the novel analogs.
In Silico Workflow Overview
The entire computational workflow is summarized below. Each step is critical for ensuring the final docking scores are reliable and physically meaningful.
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assessing the selectivity of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
An Objective Guide to Assessing the Selectivity of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics, particularly kinase inhibitors.[1][2] The novel compound, 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, represents a new entity within this chemical space, holding potential for therapeutic intervention. However, its journey from a promising molecule to a viable clinical candidate is contingent upon a rigorous evaluation of its biological specificity. This guide provides a comprehensive, technically grounded framework for assessing the selectivity of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not merely a sequence of protocols but a logical, multi-tiered strategy designed to build a robust and reliable selectivity profile, ensuring both scientific integrity and field-proven insights.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity—the ability to interact with its intended target while minimally affecting other biomolecules.[3] Poor selectivity can lead to off-target effects, which may cause toxicity or unexpected pharmacological activities, ultimately leading to late-stage clinical failures.[4][5][6] For kinase inhibitors, a class to which pyrazole derivatives often belong, this is particularly critical due to the high structural similarity of the ATP-binding site across the human kinome.[6][7] Therefore, a comprehensive assessment of a new chemical entity's selectivity is a cornerstone of its preclinical characterization.[8]
This guide outlines a four-tiered experimental workflow to systematically characterize the selectivity of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. This strategy progresses from a broad, high-throughput screening to more focused, physiologically relevant assays.
Caption: A multi-tiered workflow for the comprehensive selectivity assessment of a novel compound.
Tier 1: Initial Broad-Spectrum Kinome Profiling
Expertise & Experience: The logical first step in assessing a novel compound, particularly one with a scaffold common to kinase inhibitors, is to cast a wide net. A broad screen against a large panel of kinases provides an unbiased overview of its potential targets and off-targets.[3][9] Commercial services offer extensive kinase panels (often exceeding 400 kinases), making this a cost-effective and efficient initial approach.[3][10] A competitive binding assay is preferable for this initial screen as it directly measures the affinity (Kd) of the compound for each kinase, independent of assay-specific conditions like ATP concentration.[11]
Experimental Protocol: Broad Kinome Competitive Binding Assay
-
Compound Preparation: Dissolve 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) in duplicate to identify any significant interactions.
-
Kinase Panel: Select a comprehensive kinase panel, such as the scanMAX panel from DiscoverX, which covers a wide range of the human kinome.
-
Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where the control is the amount of kinase bound to the ligand in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, indicating significant displacement.
Data Presentation and Interpretation
The initial screening data should be summarized to clearly identify potential targets.
| Kinase Target | Gene Symbol | Kinase Family | % of Control @ 1 µM | Initial Hit? (<\35%) |
| Example Kinase 1 | KDR | TK | 5.2 | Yes |
| Example Kinase 2 | AURKA | Ser/Thr | 8.9 | Yes |
| Example Kinase 3 | MAPK14 | CMGC | 65.7 | No |
| ... | ... | ... | ... | ... |
| Example Kinase 4 | PIK3CA | Lipid | 28.1 | Yes |
Table 1: Representative Data from a Broad Kinome Screen. This table structure allows for quick identification of kinases that strongly interact with the compound.
The primary goal of this tier is to generate a list of candidate "on-targets" and significant "off-targets" for further investigation. A highly selective compound would ideally show a very low %Ctrl value for a single kinase or a small number of related kinases, with minimal impact on others.
Tier 2: Validation with In Vitro Functional Assays
Trustworthiness: While binding assays are excellent for initial screening, they do not confirm functional inhibition.[11] It is crucial to validate the hits from Tier 1 using enzymatic assays that measure the compound's ability to inhibit the catalytic activity of the kinase.[12] This step provides the half-maximal inhibitory concentration (IC50), a critical measure of potency. Performing these assays at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase allows for a more direct comparison of inhibitory activity.[7]
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol is a representative example for a single kinase and would be repeated for each hit from Tier 1.
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase enzyme, corresponding substrate, and ATP.
-
Compound Dilution: Create a 10-point serial dilution of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (e.g., from 10 µM to 0.5 nM) in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and substrate. Initiate the reaction by adding ATP (at Km concentration). Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding ADP-Glo™ Reagent. This reagent depletes the unconsumed ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, and then measure the luminescence produced by a coupled luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation and Interpretation
The IC50 values for the primary target and key off-targets should be compared to begin building a selectivity profile.
| Kinase Target | Binding Affinity (Kd) from Tier 1 | Functional Potency (IC50) | On-Target/Off-Target |
| Example Kinase 1 (KDR) | 15 nM | 25 nM | On-Target |
| Example Kinase 2 (AURKA) | 30 nM | 60 nM | Off-Target |
| Example Kinase 4 (PIK3CA) | 150 nM | >1000 nM | Off-Target |
Table 2: Comparison of Binding Affinity and Functional Potency. This comparison helps to confirm which binding interactions translate into functional inhibition.
Tier 3: Assessing Target Engagement in a Cellular Environment
Authoritative Grounding: Biochemical assays, while essential, are performed in a simplified, artificial environment.[10] Cellular assays are required to confirm that the compound can enter the cell, engage its target in the complex intracellular environment, and demonstrate selectivity in a more physiologically relevant context.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells without the need for compound modification.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[16]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase(s). Treat the cells with the test compound (at various concentrations) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer, typically with protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using a method like Western Blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. The resulting "melting curves" are used to determine the melting temperature (Tm) for each condition. A positive thermal shift (ΔTm) indicates target engagement.
Data Presentation and Interpretation
| Kinase Target | Cell Line | Compound Conc. | ΔTm (Tm compound - Tm vehicle) | Cellular Target Engagement |
| KDR | HUVEC | 1 µM | + 5.2 °C | Confirmed |
| AURKA | HeLa | 1 µM | + 3.1 °C | Confirmed |
| PIK3CA | MCF7 | 1 µM | + 0.5 °C | Negligible |
Table 3: Representative CETSA Data. A significant positive shift in the melting temperature (Tm) provides strong evidence of direct target binding in a cellular context.
Tier 4: Broadening the Scope of Off-Target Screening
Expertise & Experience: A thorough selectivity assessment must consider that a compound's interactions are not limited to the kinome.[4] Many kinase inhibitors have been found to interact with unrelated proteins, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[17][18] Therefore, screening against a panel of common "anti-targets" is a prudent step in preclinical safety assessment.[19] This typically includes targets like GPCRs, ion channels (especially hERG), and nuclear receptors. Furthermore, advanced chemoproteomics methods can provide an unbiased, proteome-wide view of compound interactions.[10][20]
Methodologies for Expanded Off-Target Profiling
-
Commercial Safety Panels: Services like the Eurofins BioPrint® panel or the CEREP safety panel screen the compound against a wide range of non-kinase targets known to be associated with adverse drug reactions.
-
Chemoproteomics: This technique uses chemical probes or the compound itself to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[20] This can uncover completely unexpected off-targets.
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and known ligand-target interactions.[21][22][23] While predictive, these methods can help prioritize experimental testing.
Synthesis and Final Selectivity Assessment
By integrating the data from all four tiers, a comprehensive selectivity profile for 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can be constructed. The ideal outcome is a compound with high affinity (low Kd) and potency (low IC50) against its intended target, confirmed cellular engagement (significant ΔTm), and minimal potent activity against a wide range of off-targets.
Quantitative measures of selectivity, such as the Selectivity Score (S-score) , can be calculated. For example, S(10) is the number of kinases inhibited by more than 90% at a given concentration. A lower S-score indicates higher selectivity. This data-driven approach allows for a direct and objective comparison of this compound's selectivity against other known inhibitors or alternative drug candidates, providing the critical information needed to make informed decisions in the drug development process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
